molecular formula C31H34O6S B12718908 5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one CAS No. 197915-43-8

5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one

Cat. No.: B12718908
CAS No.: 197915-43-8
M. Wt: 534.7 g/mol
InChI Key: GFYQQUBSXWTEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one is a complex organic compound with a unique structure that combines various functional groups, including hydroxyl, sulfanyl, and pyranone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyranone Core: The pyranone core can be synthesized through a cyclization reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.

    Introduction of the Hydroxyl and Sulfanyl Groups: The hydroxyl groups can be introduced through hydroxylation reactions, while the sulfanyl group can be added via a thiolation reaction using a thiol reagent.

    Functionalization of the Phenyl Rings: The phenyl rings can be functionalized through electrophilic aromatic substitution reactions to introduce the tert-butyl, hydroxymethyl, and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic methodologies and reaction mechanisms.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological macromolecules can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound can be explored as a lead compound for the development of new drugs. Its structural features may allow for the design of analogs with improved pharmacokinetic and pharmacodynamic properties.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts. Its functional groups can be tailored to achieve desired characteristics in the final product.

Mechanism of Action

The mechanism of action of 5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonding, hydrophobic interactions, or covalent bonding, with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • **5-{[2-Tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl}-6-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-2,3-dihydro-4h-pyran-4-one
  • **this compound analogs with different substituents on the phenyl rings
  • **Other pyranone derivatives with similar structural features

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural features. This allows for a wide range of chemical reactivity and potential applications in various fields. Its specific arrangement of hydroxyl, sulfanyl, and pyranone moieties distinguishes it from other similar compounds and provides unique opportunities for scientific research and industrial applications.

Properties

CAS No.

197915-43-8

Molecular Formula

C31H34O6S

Molecular Weight

534.7 g/mol

IUPAC Name

5-[2-tert-butyl-4-(hydroxymethyl)-5-methylphenyl]sulfanyl-4-hydroxy-2-(4-hydroxyphenyl)-2-[2-(4-hydroxyphenyl)ethyl]-3H-pyran-6-one

InChI

InChI=1S/C31H34O6S/c1-19-15-27(25(30(2,3)4)16-21(19)18-32)38-28-26(35)17-31(37-29(28)36,22-7-11-24(34)12-8-22)14-13-20-5-9-23(33)10-6-20/h5-12,15-16,32-35H,13-14,17-18H2,1-4H3

InChI Key

GFYQQUBSXWTEOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1CO)C(C)(C)C)SC2=C(CC(OC2=O)(CCC3=CC=C(C=C3)O)C4=CC=C(C=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.